
2-Ethylbutyryl coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyryl coenzyme A is a derivative of coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and other biochemical pathways. Its molecular formula is C27H46N7O17P3S, and it has a molecular weight of 865.68 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyryl coenzyme A typically involves a chemo-enzymatic approach. One common method includes the acylation of coenzyme A with 2-ethylbutyric acid using acyl-CoA synthetase enzymes . This process can be performed under mild conditions, making it suitable for biological laboratories.
Industrial Production Methods: Industrial production of coenzyme A derivatives, including this compound, often involves microbial fermentation. Specific strains of microorganisms, such as Brevibacterium ammoniagenes, are cultivated in nutrient-rich media to produce coenzyme A in high yields . The harvested cells are then processed to extract and purify the desired coenzyme A derivative.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyryl coenzyme A undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding enoyl-CoA derivative.
Reduction: Reduction reactions can convert enoyl-CoA derivatives back to their saturated forms.
Substitution: Substitution reactions can occur at the acyl group, leading to the formation of different acyl-CoA derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include acyl-CoA dehydrogenases.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Enzymatic catalysts like acyltransferases facilitate substitution reactions.
Major Products:
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethylbutyryl coenzyme A has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and dehydrogenases.
Biology: The compound is employed in metabolic studies to investigate fatty acid metabolism and energy production pathways.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biochemicals and pharmaceuticals through microbial fermentation processes.
Mechanism of Action
2-Ethylbutyryl coenzyme A exerts its effects by participating in enzymatic acetyl transfer reactions. It acts as a cofactor for various enzymes, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes catalyze reactions that are crucial for fatty acid metabolism, energy production, and biosynthesis of essential biomolecules .
Comparison with Similar Compounds
- Butyryl coenzyme A
- Acetyl coenzyme A
- Propionyl coenzyme A
- Malonyl coenzyme A
Comparison: 2-Ethylbutyryl coenzyme A is unique due to its branched-chain structure, which distinguishes it from other acyl-CoA derivatives like butyryl coenzyme A and acetyl coenzyme A. This structural difference influences its reactivity and the specific enzymes it interacts with in metabolic pathways .
Properties
Molecular Formula |
C27H46N7O17P3S |
|---|---|
Molecular Weight |
865.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate |
InChI |
InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1 |
InChI Key |
GXMPSIHSDGSWLE-ADUPVSGZSA-N |
Isomeric SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


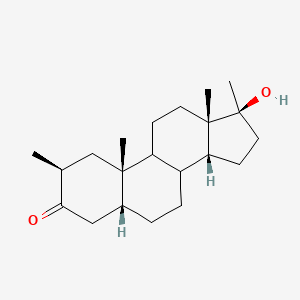
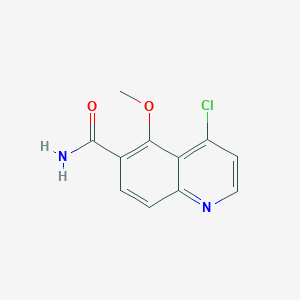
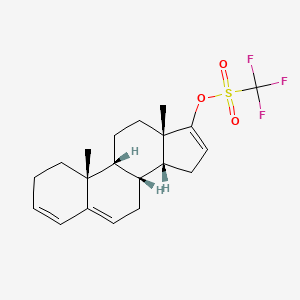

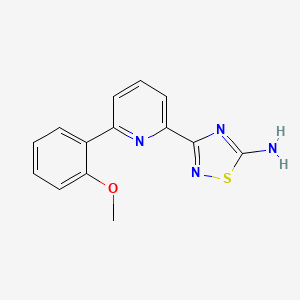
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
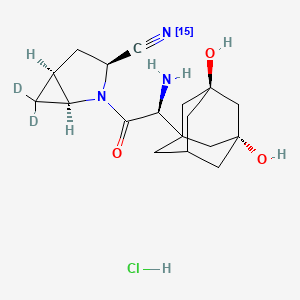
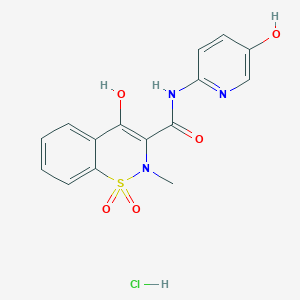
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
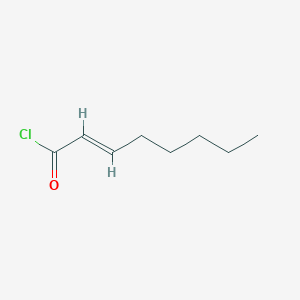
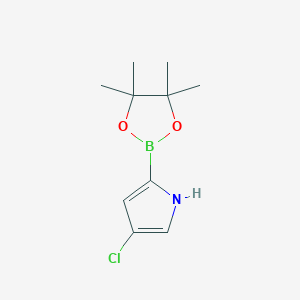
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
